ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a formyl group, two methyl groups, a thienylmethyl group, and an ethyl ester group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methyl and thienylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate.
Substitution: Products will vary based on the substituents introduced.
Scientific Research Applications
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The thienylmethyl group may enhance the compound’s binding affinity to certain molecular targets.
Comparison with Similar Compounds
Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the thienylmethyl group, which may affect its biological activity.
Ethyl 4-formyl-2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylate: Contains a phenylmethyl group instead of a thienylmethyl group, which may alter its chemical properties and reactivity.
Ethyl 4-formyl-2,5-dimethyl-1-(2-furanylmethyl)-1H-pyrrole-3-carboxylate: Contains a furanylmethyl group, which may influence its interactions with biological targets.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, potentially offering unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-15(18)14-11(3)16(10(2)13(14)9-17)8-12-6-5-7-20-12/h5-7,9H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWYRXJIRVWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384009 |
Source
|
Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-54-7 |
Source
|
Record name | Ethyl 4-formyl-2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formyl-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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